
2',4'-Dihydroxy-3'-prenylacetophenone
Overview
Description
2’,4’-Dihydroxy-3’-prenylacetophenone , also known as 4’-Hydroxy-3’-prenylacetophenone , is a natural compound with the chemical formula C₁₃H₁₆O₂ . It belongs to the class of acetophenones and is characterized by the presence of hydroxyl groups and a prenyl (3-methyl-2-butenyl) side chain . The compound’s structure consists of a phenyl ring with two hydroxyl groups at positions 2’ and 4’, along with a prenyl group attached to the carbonyl carbon.
Molecular Structure Analysis
The molecular structure of 2’,4’-Dihydroxy-3’-prenylacetophenone comprises a central phenyl ring with hydroxyl groups at positions 2’ and 4’. The prenyl side chain (3-methyl-2-butenyl) is attached to the carbonyl carbon. The compound’s molecular weight is approximately 194.23 g/mol .
Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Synthesis : The regioselective synthesis of prenylacetophenones, including 2',4'-Dihydroxy-3'-prenylacetophenone, has been explored. For instance, palladium-catalyzed coupling reactions have been employed for synthesizing various prenylacetophenones, highlighting the structural versatility and potential for chemical modification of these compounds (Tsukayama, Kikuchi, & Kawamura, 1994).
Natural Occurrence and Chemotaxonomy : Prenylated acetophenones, including 2',4'-Dihydroxy-3'-prenylacetophenone, have been isolated from various plant species, such as Melicope obscura. Their presence in plants supports their potential role in chemotaxonomy, especially within the Rutaceae family (Adsersen et al., 2007).
Synthetic Routes : Various synthetic routes have been explored for compounds structurally related to 2',4'-Dihydroxy-3'-prenylacetophenone. These include the synthesis of Tetramethoxy-4'-hydroxy-8-C-prenylflavone, which illustrates the potential for derivatizing and modifying the core structure for different applications (Hossain & Ismail, 2005).
Green Chemistry Approaches : Research into the synthesis of related compounds, like 2',4'-Dihydroxyacetophenone, has focused on green chemistry approaches. For instance, studies have investigated the acylation of resorcinol with acetic acid, emphasizing environmentally friendly and sustainable methods in chemical synthesis (Yadav & Joshi, 2002).
Biological Activities and Applications
Antimicrobial Activity : Derivatives of prenylacetophenones have shown antimicrobial activity against oral pathogens. Such studies indicate the potential of 2',4'-Dihydroxy-3'-prenylacetophenone and its analogs in developing treatments for oral infections and diseases (Bonifait et al., 2012).
Nitric Oxide Inhibition : Investigations into the constituents of Melicope ptelefolia, a traditional Malay vegetable, identified compounds including 2',4',6'-Trihydroxy-3'-prenylacetophenone. These compounds have shown nitric oxide inhibitory activity, suggesting their potential in anti-inflammatory and other therapeutic applications (Abas et al., 2010).
properties
IUPAC Name |
1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-8(2)4-5-11-12(15)7-6-10(9(3)14)13(11)16/h4,6-7,15-16H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEWXRMYZUGMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448850 | |
| Record name | 2',4'-dihydroxy-3'-prenylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dihydroxy-3'-prenylacetophenone | |
CAS RN |
19825-40-2 | |
| Record name | 2',4'-dihydroxy-3'-prenylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

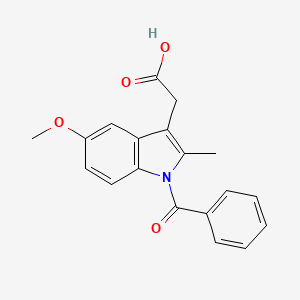
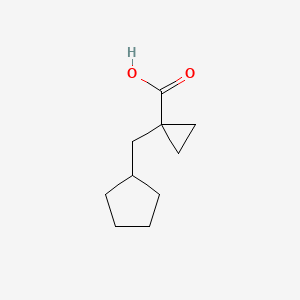
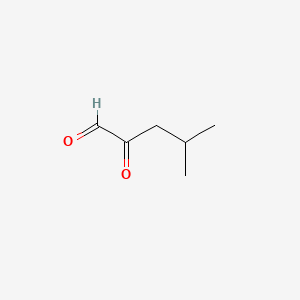
![N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B3064716.png)


![1,2,3,5-Tetrachloro-4-[(3-iodoprop-2-yn-1-yl)oxy]benzene](/img/structure/B3064728.png)

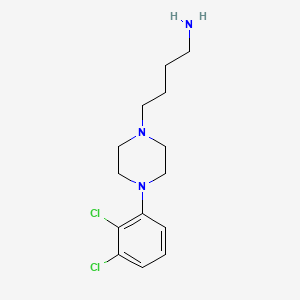


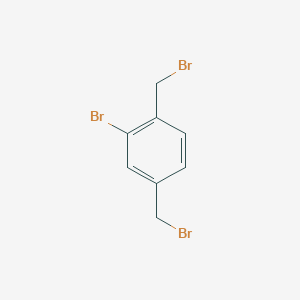
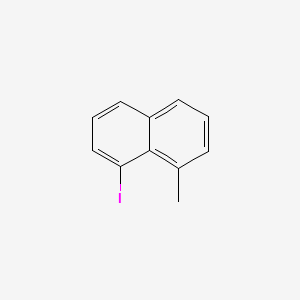
![[U-Ring-13C6]-Benzenemethanol](/img/structure/B3064778.png)